Product packaging for 2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine(Cat. No.:CAS No. 161178-07-0)

2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine

Cat. No.: B060609
CAS No.: 161178-07-0
M. Wt: 251.30 g/mol
InChI Key: HTODIQZHVCHVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lubazodone is an investigational psychotropic compound recognized for its unique dual mechanism of action as a Serotonin Reuptake Inhibitor (SRI) and a 5-HT1A receptor partial agonist. This targeted profile makes it a compelling tool for neuroscience and psychiatric research, particularly in the study of novel therapeutic pathways for major depressive disorder and anxiety disorders. By simultaneously increasing synaptic serotonin levels and modulating serotonin signaling via the 5-HT1A autoreceptors and heteroreceptors, Lubazodone may offer a more nuanced pharmacological effect compared to selective serotonin reuptake inhibitors (SSRIs) alone. Researchers utilize this compound to investigate the complex interplay of serotonergic subsystems, receptor desensitization dynamics, and the potential for an improved side-effect profile. It is supplied with detailed analytical documentation, including HPLC and MS data, to ensure purity and batch-to-batch consistency for reliable and reproducible experimental results. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO2 B060609 2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine CAS No. 161178-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161178-07-0

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

InChI

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2

InChI Key

HTODIQZHVCHVGM-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Other CAS No.

161178-07-0

Synonyms

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Biology Approaches for Lubazodone Analogs

Elucidation of Synthetic Pathways for Lubazodone and Structurally Related Analogs

The synthetic route for Lubazodone centers on the formation of its distinct indanylmorpholine core and the precise control over its stereochemistry.

Investigations into Chiral Synthesis and Stereochemical Control

Lubazodone is a chiral compound, specifically the (2S)-enantiomer, (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine. wikipedia.org Its synthesis exemplifies the contemporary trend in drug development to prepare compounds in their chiral form. A key step in its chiral synthesis involves the reaction of an indanol intermediate with the mesylate derived from chiral glycidic oxide. This reaction proceeds with the retention of chirality, leading to the formation of the epoxypropyl ether intermediate, which is crucial for establishing the correct stereochemistry of Lubazodone. research-solution.comulisboa.pt This highlights the importance of using chiral precursors and controlled reaction conditions to achieve the desired stereoisomeric purity.

Novel Cross-Dehydrogenative Coupling (CDC) Reactions for Ether Moiety Functionalization

The ether linkage (-O-CH2-) connecting the indanyl and morpholine (B109124) moieties in Lubazodone is a significant structural element. Cross-dehydrogenative coupling (CDC) reactions represent an advanced synthetic strategy for the functionalization of C-H bonds, particularly α-C(sp3)–H bonds adjacent to an ether oxygen. beilstein-journals.orgnih.gov Lubazodone is recognized as an example of an ether-containing drug for which CDC reactions can be applied to functionalize these specific C-H bonds. beilstein-journals.org This methodology offers advantages in terms of atom and step economy, providing a greener and more efficient approach for constructing C-C bonds directly from C-H bonds without the need for prefunctionalization. beilstein-journals.orglibretexts.org While specific details on the application of novel CDC reactions in the direct synthesis of Lubazodone are not widely reported, the principle underscores a relevant area for the functionalization of its ether moiety or the synthesis of related analogs.

Mechanistic Studies of Synthetic Transformations

Detailed mechanistic studies specifically elucidating the synthetic transformations involved in the large-scale or optimized production of Lubazodone are not extensively described in the publicly available scientific literature. Research into the synthesis of Lubazodone and related compounds has focused on their chemical properties and potential therapeutic applications. ontosight.ai General principles of organic reaction mechanisms, including those for chiral synthesis and ether formation, would apply to its synthesis, but specific mechanistic investigations unique to Lubazodone's synthetic pathway are not readily accessible.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies were conducted for Lubazodone to understand and optimize its pharmacological profile, particularly its potency as a serotonin (B10506) reuptake inhibitor and 5-HT2A receptor antagonist. wikipedia.orgrsc.org These studies revealed that Lubazodone is an improved SERT inhibitor compared to nefazodone (B1678010) and trazodone (B27368), with specific Ki values for SERT (21 nM) and 5-HT2A (86 nM). rsc.org While the results of these SAR investigations are reported in terms of binding affinities, the explicit derivatization strategies (i.e., specific modifications made to the Lubazodone scaffold to explore SAR) are not comprehensively detailed in the readily available literature for this discontinued (B1498344) compound. General derivatization approaches in medicinal chemistry often involve modifying different parts of a lead compound to assess the impact on activity, selectivity, and pharmacokinetic properties. uj.edu.plepo.org

Design and Synthesis of Photoaffinity Probes and Labeled Analogs for Target Engagement Studies

There is no widely reported information in the public domain concerning the specific design and synthesis of photoaffinity probes or labeled analogs directly derived from Lubazodone for target engagement studies. Target engagement studies are crucial in drug development to confirm that a drug interacts with its intended biological target in a physiologically relevant environment. nih.govpelagobio.com While techniques like Cellular Thermal Shift Assay (CETSA) are employed for unbiased target engagement identification for compounds, and photoaffinity labeling is a known method for identifying binding sites and molecular interactions, pelagobio.comcam.ac.uknih.govenamine.netu-tokyo.ac.jp specific applications involving Lubazodone itself are not documented. The discontinuation of Lubazodone's clinical development may contribute to the limited public reporting of such advanced chemical biology studies.

Molecular Pharmacology and Receptor Binding Dynamics of Lubazodone

Characterization of Primary Molecular Targets

Lubazodone's primary molecular targets are the serotonin (B10506) transporter (SERT) and the 5-HT2A receptor, where it exhibits significant binding affinity and functional activity.

Serotonin Transporter (SERT) Inhibition Kinetics and Binding Affinity (Ki, IC50)

Lubazodone demonstrates high affinity for the serotonin reuptake site, acting as a potent inhibitor of the serotonin transporter (SERT). In studies, its binding affinity (Ki) for the 5-HT reuptake site was determined to be 21 nM. Furthermore, Lubazodone showed selective 5-HT uptake inhibition with an IC50 value of 0.15 µM (150 nM). nih.gov

Table 1: SERT Inhibition Kinetics and Binding Affinity of Lubazodone

TargetKi (nM)IC50 (µM)
SERT210.15

5-Hydroxytryptamine Receptor 2A (5-HT2A) Antagonism and Binding Affinity (Ki, IC50)

Lubazodone exhibits antagonistic activity at the 5-HT2A receptor. Its binding affinity (Ki) for the 5-HT2A receptor was reported as 86 nM. In in vitro assays, Lubazodone also potently inhibited the aggregation of human platelets, an effect mediated by 5-HT2A receptor antagonism, with an IC50 of 1.9 µM. nih.gov

Table 2: 5-HT2A Receptor Antagonism and Binding Affinity of Lubazodone

TargetKi (nM)IC50 (µM)
5-HT2A861.9

Affinity and Selectivity Profiling Across Monoamine Receptors

Beyond its primary targets, Lubazodone's pharmacological profile includes interactions with other monoamine receptors, demonstrating a degree of selectivity.

Interactions with α1-Adrenergic Receptors

Lubazodone shows affinity for the α1-adrenergic receptor. Its binding affinity (Ki) for the α1-adrenergic receptor was observed to be 200 nM. nih.gov

Table 3: Affinity of Lubazodone for α1-Adrenergic Receptors

TargetKi (nM)
α1-Adrenergic200

Interactions with 5-HT2C Receptors

Lubazodone also exhibits affinity for the 5-HT2C receptor, with a reported Ki value of 680 nM. nih.gov

Table 4: Affinity of Lubazodone for 5-HT2C Receptors

TargetKi (nM)
5-HT2C680

Evaluation of Off-Target Receptor Binding (e.g., 5-HT1A, 5-HT2B, 5-HT6, 5-HT7, D1, D2, D3)

In monoamine uptake studies, Lubazodone demonstrated very weak inhibition of both noradrenaline (NA) and dopamine (B1211576) (DA) uptake. The IC50 for noradrenaline uptake was 3.1 µM, and for dopamine uptake, it was >10 µM. nih.gov Specific binding affinities (Ki or IC50 values) for Lubazodone at 5-HT1A, 5-HT2B, 5-HT6, 5-HT7, D1, D2, and D3 receptors are not explicitly detailed in the available literature.

Table 5: Off-Target Monoamine Uptake Inhibition of Lubazodone

Target UptakeIC50 (µM)
Noradrenaline3.1
Dopamine>10

Comparative Molecular Pharmacology with Reference SARIs (e.g., Trazodone (B27368), Nefazodone)

Lubazodone, an experimental antidepressant, exhibits a pharmacological profile characteristic of a serotonin antagonist and reuptake inhibitor (SARI), sharing structural similarities with established SARIs such as trazodone and nefazodone (B1678010). wikipedia.orgdrugbank.com However, key differences in their molecular pharmacology distinguish lubazodone from its counterparts. wikipedia.org

Lubazodone demonstrates a potent affinity for the serotonin transporter (SERT), with a reported Ki value of 21 nM, indicating its efficacy as a serotonin reuptake inhibitor. wikipedia.orgrsc.orgnih.gov In comparison, both nefazodone and trazodone exhibit weaker SERT inhibitory activity, with Ki values of 200 nM and 160 nM, respectively. rsc.org This suggests that lubazodone is a stronger serotonin reuptake inhibitor than either nefazodone or trazodone. wikipedia.orgrsc.org

Conversely, regarding 5-HT2A receptor antagonism, lubazodone shows a weaker affinity (Ki = 86 nM) compared to nefazodone (Ki = 5.8 nM) and trazodone (IC50 = 17 nM). wikipedia.orgrsc.orgnih.gov This indicates that lubazodone is a less potent 5-HT2A receptor antagonist than the reference SARIs. wikipedia.orgrsc.org

Beyond these primary targets, lubazodone also exhibits affinities for other monoamine receptors, including the α1-adrenergic receptor (Ki = 200 nM) and the 5-HT2C receptor (Ki = 680 nM), demonstrating good selectivity against a range of other monoamine receptors. wikipedia.orgnih.gov

The distinct balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism positions lubazodone as a more balanced SARI compared to trazodone and nefazodone. wikipedia.org

Table 1: Comparative Receptor Binding Affinities (Ki/IC50 values in nM)

CompoundSERT (nM)5-HT2A Receptor (nM)α1-Adrenergic Receptor (nM)5-HT2C Receptor (nM)
Lubazodone21 wikipedia.orgrsc.orgnih.gov86 wikipedia.orgrsc.orgnih.gov200 wikipedia.orgnih.gov680 wikipedia.orgnih.gov
Trazodone160 rsc.org17 (IC50) rsc.orgData not specified for direct comparison with LubazodoneData not specified for direct comparison with Lubazodone
Nefazodone200 rsc.org5.8 rsc.orgData not specified for direct comparison with LubazodoneData not specified for direct comparison with Lubazodone

Molecular Mechanisms of Serotonin Reuptake Inhibition and Receptor Antagonism

Lubazodone's pharmacological actions are primarily mediated through its dual mechanism as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist. wikipedia.orgdrugbank.comncats.iodrugbank.comncats.io

As a serotonin reuptake inhibitor, lubazodone binds to the sodium-dependent serotonin transporter (SERT). wikipedia.orgnih.govdrugbank.comncats.ioncats.io This binding prevents the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. wikipedia.org By inhibiting SERT, lubazodone increases the concentration of serotonin in the synaptic space, thereby enhancing serotonergic neurotransmission. wikipedia.orgnih.gov This mechanism is fundamental to the antidepressant effects observed with serotonin reuptake inhibitors. wikipedia.org

While trazodone and nefazodone also inhibit SERT and antagonize 5-HT2A receptors, recent research indicates that their mode of action on SERT may involve allosteric modulation rather than purely competitive inhibition. nih.gov Trazodone exhibits a mixed-competitive inhibition, while nefazodone shows noncompetitive inhibition of SERT uptake and transport-associated currents. nih.gov These compounds preferentially interact with the Na+-bound outward-facing state of SERT and can act as pharmacochaperones, rescuing folding-deficient variants of the serotonin transporter. nih.gov Although specific details on the allosteric mechanism of lubazodone are not explicitly detailed in the provided search results, its classification as a SARI and structural relation to trazodone and nefazodone suggest potential similarities in its intricate molecular interactions with SERT.

Preclinical Neurobiological Investigations and Neurotransmitter System Modulation

Effects on Serotonergic Neurotransmission in Preclinical Models

Lubazodone's interaction with the serotonergic system has been a central focus of preclinical research, revealing its capacity to significantly alter serotonin (B10506) dynamics in various brain regions.

In vivo microdialysis studies conducted in the rat frontal cortex have demonstrated that acute administration of Lubazodone (YM992) leads to a dose-dependent increase in extracellular 5-HT levels. For instance, doses of 3, 10, and 30 mg/kg (intraperitoneal) resulted in significant elevations of extracellular serotonin. Notably, the increase in 5-HT levels induced by Lubazodone at 30 mg/kg was significantly more robust compared to the increases elicited by other antidepressants such as fluoxetine (B1211875), citalopram (B1669093), and venlafaxine (B1195380) at comparable doses (10-30 mg/kg). This more pronounced effect of Lubazodone on acute 5-HT levels may be attributed to its 5-HT releasing properties, which differ from the mechanisms of action of other selective serotonin reuptake inhibitors. nih.gov

The following table summarizes the comparative effects on extracellular serotonin levels:

Compound (30 mg/kg, i.p.)Effect on Extracellular 5-HT Levels (Rat Frontal Cortex)Citation
Lubazodone (YM992)Significantly larger increase nih.gov
FluoxetineSignificant increase nih.gov
CitalopramSignificant increase nih.gov
VenlafaxineSignificant increase nih.gov

Impact on Noradrenergic Neurotransmission

Beyond its primary serotonergic effects, preclinical studies have also elucidated Lubazodone's significant impact on the noradrenergic system.

Acute treatment with Lubazodone (YM992) has been shown to dose-dependently increase extracellular norepinephrine (B1679862) (NE) levels in the rat frontal cortex, as measured by in vivo microdialysis. Doses of 3, 10, and 30 mg/kg (intraperitoneal) of Lubazodone resulted in substantial increases, with a 3-fold increase at 10 mg/kg and a 5.5-fold increase at 30 mg/kg. nih.gov For comparison, venlafaxine and fluoxetine (at 30 mg/kg) also produced significant increases in NE levels, while citalopram (at 30 mg/kg) had no effect. nih.gov The synergistic effect resulting from Lubazodone's dual action—5-HT reuptake inhibition and 5-HT2A receptor antagonism—is believed to contribute to the observed increase in extracellular norepinephrine levels. This suggests that Lubazodone's preclinical profile extends beyond that of a typical selective serotonin reuptake inhibitor, influencing both serotonin and norepinephrine neurotransmission. nih.gov

The following table illustrates the dose-dependent increase in extracellular norepinephrine levels:

Compound (i.p.)Dose (mg/kg)Fold Increase in Extracellular NE Levels (Rat Frontal Cortex)Citation
Lubazodone (YM992)103-fold nih.gov
Lubazodone (YM992)305.5-fold nih.gov
Venlafaxine30Significant increase nih.gov
Fluoxetine30Significant increase nih.gov
Citalopram30No effect nih.gov

Studies employing in vivo extracellular unitary recordings have investigated the effects of Lubazodone (YM992) on the spontaneous firing activity of locus coeruleus (LC) norepinephrine (NE) neurons in rats. An acute intravenous injection of Lubazodone (4 mg/kg) significantly decreased NE neuron firing activity by 29%. nih.gov This acute effect was also observed to block the inhibitory effect of a subsequent injection of the 5-HT2 agonist DOI. nih.gov

Upon sustained administration, the effects on LC NE neuron firing activity varied over time. A 2-day treatment with Lubazodone (40 mg/kg/day subcutaneously via osmotic minipumps) led to a more pronounced decrease in the firing rate of NE neurons, specifically by 66%. nih.gov However, a partial recovery of firing activity was observed after a 7-day treatment, followed by a complete recovery after a 21-day treatment. This pattern of recovery in LC firing activity over sustained administration distinguishes Lubazodone from typical SSRIs, which generally lead to a gradual reduction in NE neuron firing activity during long-term administration. nih.gov

The following table summarizes the effects of Lubazodone on Locus Coeruleus NE neuron firing activity:

Treatment DurationLubazodone Dose/RouteEffect on LC NE Neuron Firing ActivityCitation
Acute4 mg/kg i.v.Decreased by 29% nih.gov
2 days40 mg/kg/day s.c.Decreased by 66% nih.gov
7 days40 mg/kg/day s.c.Partial recovery nih.gov
21 days40 mg/kg/day s.c.Complete recovery nih.gov

The recovery of LC firing activity following sustained Lubazodone administration has been linked to changes in the sensitivity of α2-adrenergic autoreceptors. nih.gov Following a 2-day treatment with Lubazodone, the injection of the α2-adrenoceptor antagonist idazoxan (B1206943) (1 mg/kg i.v.) equalized NE neuron firing in treated rats and control animals, indicating an increased degree of activation of α2-adrenergic autoreceptors in the treated rats. nih.gov Furthermore, the suppressant effect of the α2-adrenoceptor agonist clonidine (B47849) was significantly decreased in rats treated with Lubazodone long-term. nih.gov These findings suggest that the recovery of LC firing activity after sustained Lubazodone administration can be explained by a decreased sensitivity of α2-adrenergic autoreceptors, implying a complex adaptation within the noradrenergic system. nih.gov

Neurotransmitter Transporter and Receptor Regulation in Preclinical Models

The preclinical assessment of Lubazodone focused on its interactions with key neurotransmitter systems, particularly those involving serotonin. Its primary mechanism involves modulating the activity and expression of specific transporters and receptors, which are critical for maintaining neurotransmitter homeostasis and signaling in the central nervous system.

Transcriptional and Translational Regulation of SERT Expression

The serotonin transporter (SERT), encoded by the SLC6A4 gene on chromosome 17q11.2, is a pivotal protein in regulating serotonergic neurotransmission by facilitating the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron frontiersin.orgwikidoc.orgwikipedia.orgnih.gov. This reuptake mechanism terminates the action of serotonin and allows for its reuse wikidoc.org.

Ligand-Induced Receptor Downregulation or Upregulation

The interaction of pharmacological agents with neurotransmitter receptors can induce changes in receptor density and sensitivity, a phenomenon known as ligand-induced receptor downregulation or upregulation wikipedia.org. Downregulation typically occurs when receptors are chronically exposed to an excessive amount of their ligand, leading to a decrease in receptor numbers or a reduction in their responsiveness (desensitization) wikipedia.org. Conversely, upregulation can result from prolonged absence of a ligand or repeated exposure to an antagonistic drug, leading to an increase in receptor numbers or enhanced sensitivity wikipedia.org.

Lubazodone acts as an antagonist at the 5-HT2A receptor wikipedia.orgdrugbank.com. Antagonism of a receptor can lead to its upregulation as the cell attempts to compensate for the blocked signaling by increasing the number of available receptors wikipedia.org. This adaptive response is a common neurobiological phenomenon observed with various pharmacological interventions.

Elucidation of Biochemical Pathways Influenced by Lubazodone Action

Lubazodone's influence on biochemical pathways is primarily mediated through its dual action as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist wikipedia.orgdrugbank.com.

The inhibition of SERT by Lubazodone leads to an increased concentration of serotonin in the synaptic cleft wikipedia.orgpsychopharmacologyinstitute.com. This elevated extracellular serotonin can then exert prolonged effects on various pre- and post-synaptic serotonin receptors. The serotonin transporter, a monoamine transporter, is crucial for regulating the availability of 5-HT, a neurotransmitter involved in numerous brain functions including mood, sleep, appetite, and memory wikipedia.orgnih.gov. By blocking SERT, Lubazodone enhances serotonergic neurotransmission.

The antagonism of the 5-HT2A receptor by Lubazodone further modulates serotonergic signaling. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to G(q)/G(11) G alpha proteins drugbank.com. This coupling activates phospholipase C-beta, which in turn leads to the release of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) drugbank.com. These second messengers play critical roles in modulating the activity of phosphatidylinositol 3-kinase and promoting the release of Ca2+ ions from intracellular stores drugbank.com. By antagonizing the 5-HT2A receptor, Lubazodone would disrupt this specific downstream signaling cascade, thereby influencing cellular processes regulated by these second messengers and calcium signaling.

Beyond its primary targets, Lubazodone also exhibits affinity for other monoamine receptors, albeit with lower potencies. It has a reported Ki of 200 nM for the α1-adrenergic receptor and 680 nM for the 5-HT2C receptor wikipedia.org. The α1-adrenergic receptors are also GPCRs, typically coupled to Gq proteins, and their activation can lead to similar downstream signaling pathways involving phospholipase C, DAG, and IP3. Antagonism of these receptors would therefore also impact their respective signaling pathways. The 5-HT2C receptor, like the 5-HT2A receptor, is a GPCR that can activate phospholipase C, and its antagonism would similarly affect the associated biochemical cascades.

Preclinical Pharmacokinetics and Metabolism Studies of Lubazodone

Absorption and Distribution Studies in Preclinical Species

Specific studies investigating the brain partition coefficient and the ability of lubazodone to cross the blood-brain barrier in rodent models have not been identified in the public domain.

Metabolic Pathways and Enzyme Identification

Information detailing which specific hepatic cytochrome P450 isoforms, such as CYP1A1, CYP1A2, and CYP2D6, are involved in the metabolism of lubazodone is not available.

There are no publicly available studies that assess the metabolic stability of lubazodone in liver microsomal preparations from preclinical species.

Excretion Pathways in Preclinical Organisms

Data on the primary routes of excretion for lubazodone and its metabolites in preclinical animal models could not be located.

Pharmacokinetic Modeling and Prediction in Preclinical Species

No pharmacokinetic models or predictive studies for lubazodone in any preclinical species have been published.

Advanced Methodologies and Theoretical Frameworks in Lubazodone Research

In Vitro Assay Development and Optimization

In vitro assays are crucial for characterizing the molecular interactions of a compound, providing insights into its receptor affinity, functional activity, and target protein localization.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are fundamental in determining a compound's affinity for specific receptors and transporters. Lubazodone has been characterized as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist citeab.commims.com. Its binding affinities for key monoamine targets have been quantified, demonstrating its primary interactions.

Table 1: Binding Affinities (K_i) of Lubazodone for Key Receptors and Transporters

TargetK_i (nM) [Reference]
Sodium-dependent serotonin transporter (SERT)21 mims.com
5-HT2A receptor86 mims.com
α1-adrenergic receptor200 mims.com
5-HT2C receptor680 mims.com

These data indicate that Lubazodone exhibits potent binding to the serotonin transporter and the 5-HT2A receptor, with considerably lower affinities for α1-adrenergic and 5-HT2C receptors, highlighting its selective profile as a serotonin antagonist and reuptake inhibitor (SARI) mims.com.

Functional Assays for Receptor Agonism/Antagonism and Transporter Inhibition

Functional assays extend beyond mere binding affinity to evaluate the pharmacological effect of a compound on its target. Lubazodone's biochemical profile confirms its activity as a selective serotonin reuptake inhibitor and a 5-HT2A receptor antagonist citeab.commims.com. This dual mechanism of action, involving both serotonin reuptake inhibition and 5-HT2A receptor antagonism, distinguishes Lubazodone from other antidepressants like trazodone (B27368) and nefazodone (B1678010), being a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist in comparison mims.com. This balanced action is characteristic of its SARI profile mims.com.

Cellular and Subcellular Localization Studies of Target Proteins

While direct subcellular localization studies of Lubazodone's target proteins were not explicitly detailed in the available literature, investigations into the compound's distribution within the brain provide crucial insights into its presence at the site of action. Studies in rats demonstrated a high partition of Lubazodone (YM992) to the brain after systemic administration citeab.com. This high brain partition is attributed to both its high level of binding within the brain and its high permeability at the blood-brain barrier (BBB) citeab.com.

Table 2: Lubazodone (YM992) Distribution and Binding in Rat Brain

ParameterValueReference
Brain to plasma concentration ratio (total)71.3 citeab.com
In vitro binding to rat brain98.1-98.5% citeab.com
Brain uptake index141% citeab.com
Uptake clearance into brain (i.v.)0.6 ml/min/g brain citeab.com

These findings, derived from studies employing brain microdialysis, plasma, cerebrospinal fluid (CSF), and extracellular fluid (ECF) concentration determinations, indicate that Lubazodone effectively crosses the BBB and accumulates significantly within brain tissue, suggesting its ability to reach its central nervous system targets citeab.com.

Advanced Preclinical In Vivo Modeling of Neurological Function

Preclinical in vivo models are indispensable for evaluating the behavioral and physiological effects of compounds in a living system, offering a bridge between in vitro findings and potential clinical applications.

Behavioral Neuroscience Assays for Obsessive-Compulsive Disorder Models (e.g., Marble Burying Test)

Behavioral neuroscience assays are vital for assessing the effects of novel compounds on neurological functions and disorders. In the context of obsessive-compulsive disorder (OCD) models, the marble-burying test is a widely used assay to evaluate anxiolytic and anti-compulsive-like behaviors in rodents. Lubazodone (YM992) has been investigated in this model, demonstrating an effect on marble-burying behavior, which serves as an indicator for obsessive-compulsive disorder models citeab.com. This suggests its potential to modulate behaviors relevant to OCD.

Electrophysiological Recordings of Neuronal Activity

Electrophysiological recordings are advanced techniques used to measure the electrical activity of neurons, providing direct insights into neuronal excitability, synaptic transmission, and network function. While electrophysiological recordings are a crucial aspect of neurological research, specific detailed findings regarding Lubazodone's direct effects on neuronal activity through such recordings have not been extensively reported in the available literature. Research has focused on its biochemical profile and behavioral effects in animal models citeab.commims.com.

Neuroimaging Techniques for Mapping Brain Activity and Neurotransmitter Release

Neuroimaging techniques are crucial for non-invasively assessing brain activity and neurotransmitter dynamics in vivo, providing insights into healthy and pathological brain states kcl.ac.uk. These methods are vital for understanding the central nervous system effects of pharmaceutical compounds.

Positron Emission Tomography (PET) : PET is a primary method for directly measuring neurotransmitter release and receptor distribution in the human brain kcl.ac.uk. It utilizes radiolabeled tracers that bind to specific receptors or transporters, allowing for quantification of their density and activity kcl.ac.uk. For instance, 18-fluorodeoxyglucose ([18FDG] PET) has been used to reveal changes in cerebral metabolic rate for glucose (cMRglu), indicating neuronal activity in various brain regions, including the prefrontal cortex, limbic regions, and subcortical structures researchgate.net.

Magnetic Resonance Spectroscopy (MRS) : MRS complements PET by providing information on brain metabolites, which can indirectly reflect neurotransmitter function and neuronal integrity kcl.ac.uk.

Functional Magnetic Resonance Imaging (fMRI) : fMRI measures brain activity by detecting changes in blood flow, which are coupled with neuronal activation. While fMRI offers good spatial resolution, it has limitations in temporal resolution compared to direct neurotransmitter measurements nih.govmit.edu. Research has focused on developing tools to study how molecular phenomena, such as neurotransmitter release, affect brain-wide functions, with fMRI being used to analyze neural function in response to neurotransmitter release mit.edu.

Research Findings and Data for Lubazodone: Despite the general utility of these techniques, specific detailed research findings or data tables derived from neuroimaging studies explicitly mapping brain activity or neurotransmitter release in the context of Lubazodone were not identified in the provided search results. One brief mention indicates Lubazodone's potential to affect "release capacity in the human brain" ncats.io, but without specifying the neuroimaging techniques used or providing detailed findings.

Limitations and Translational Challenges of Current Preclinical Models

Preclinical models, primarily animal models, are indispensable for initial drug efficacy and safety assessments before human trials. However, their translation to clinical success is fraught with limitations and challenges.

Genetic Heterogeneity : A significant limitation of current preclinical animal models is their inherent genetic homogeneity, which contrasts sharply with the genetic diversity observed in human patient populations nih.gov. This lack of genetic variability in animal models can lead to preclinical findings that are not robustly reproducible in genetically heterogeneous human subjects, contributing to failures in clinical trials nih.gov.

Predictive Validity : Preclinical studies often struggle with a comprehensive understanding of which variables are truly significant and predictive of treatment efficacy in human diseases nih.gov. This can result in treatments that appear promising in controlled preclinical settings but fail to demonstrate robust responses when faced with the complexities and perturbations of human biology nih.gov.

Disease Complexity : Modeling complex human conditions like major depressive disorder (MDD), for which Lubazodone was developed, presents considerable challenges. For instance, treatment-resistant depression (TRD) is a complex subgroup of MDD where conventional antidepressant treatments fail. The varied biological factors (e.g., gender, age, and hormonal disturbances) contributing to antidepressant drug resistance in humans are difficult to fully replicate and account for in animal models nih.gov.

Translational Outcomes : The discontinuation of Lubazodone after Phase II clinical trials, reportedly due to market factors rather than direct safety or efficacy issues wikipedia.org, highlights a different facet of translational challenge. While not a direct limitation of the preclinical models themselves, it underscores how external factors can impede the progression of promising compounds from preclinical development to market, even if initial preclinical data might have been favorable. The general observation that "most preclinical approaches will eventually fail in translation" underscores the inherent difficulties in bridging the gap between laboratory findings and clinical reality nih.gov.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass the application of theoretical principles and computational algorithms to simulate chemical events and predict molecular properties researchgate.netkallipos.gr. These methodologies are increasingly integrated into drug discovery to accelerate and streamline the process, from target identification to lead optimization researchgate.netamazon.com. They combine quantum mechanics (QM) for describing electronic structure and reactivity, and molecular mechanics (MM) for modeling larger systems and their dynamics kallipos.gramazon.com.

Key Applications in Drug Discovery:

Hit Identification : Identifying chemical compounds with promising activity against a target.

Lead Generation : Improving the potency of hit compounds.

Lead Optimization : Refining lead compounds to generate drug-like molecules with desired pharmacological effects and improved properties researchgate.net.

Research Findings and Data for Lubazodone: General principles of computational chemistry and molecular modeling are widely applied in drug discovery. However, specific detailed research findings or data tables showcasing the application of these advanced computational methods directly to Lubazodone (e.g., de novo design, detailed simulations for its binding mechanism beyond its known targets) were not found in the provided search results.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized into ligand-based (LBDD) and structure-based (SBDD) approaches, often used complementarily to tackle the complexities of drug discovery extrapolations.comfrontiersin.orgmdpi.com.

Structure-Based Drug Design (SBDD) : This approach leverages the three-dimensional (3D) structural information of the biological target, typically obtained through experimental techniques like X-ray crystallography or NMR nih.gov. SBDD aims to design inhibitors that fit precisely into the target's binding site, optimizing molecular interactions. Key SBDD techniques include molecular docking and structure-based virtual screening frontiersin.orgnih.gov.

Ligand-Based Drug Design (LBDD) : In the absence of target 3D structural information, LBDD relies on the knowledge of existing molecules (ligands) known to bind to the target nih.govgardp.org. It correlates the biological activity of these compounds with their chemical structures (Structure-Activity Relationship - SAR) to identify features crucial for activity. Common LBDD tools include 3D quantitative structure-activity relationships (3D QSAR) and pharmacophore modeling frontiersin.orgnih.gov. LBDD is based on the principle that similar ligands tend to bind to similar targets with comparable affinities and elicit similar biological responses nih.gov.

Research Findings and Data for Lubazodone: While Lubazodone's mechanism of action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist is known drugbank.comwikipedia.org, specific studies detailing its design or optimization using either LBDD or SBDD approaches were not identified in the provided search results. The literature generally discusses these methods as broad strategies in drug discovery.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules (ligands) and biological macromolecules (receptors), providing insights into binding modes and stability nih.gov.

Molecular Docking : This in silico method predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions researchgate.netnih.gov. It aims to correctly "pose" the ligand within the binding site and assign an energy score to each pose, reflecting the strength of the interaction researchgate.net.

Molecular Dynamics (MD) Simulations : MD simulations compute the time-dependent evolution of a molecular system by solving Newton's equations of motion for atoms, using empirical force fields researchgate.net. MD provides a dynamic view of ligand-receptor interactions, accounting for flexibility and conformational changes that docking alone might not fully capture nih.gov. MD simulations can be used both before docking (to generate diverse receptor conformations) and after docking (to refine complexes, calculate more detailed interaction energies, and elucidate binding mechanisms) nih.gov. For example, MD simulations have been used to assess the stability of ligand-receptor complexes over time, with RMSD (Root Mean Square Deviation) values indicating conformational stability, and energy decomposition analysis revealing contributions of key amino acid residues to binding energy frontiersin.orgmdpi.com.

Research Findings and Data for Lubazodone: No specific research findings or data tables detailing molecular docking or molecular dynamics simulations performed directly on Lubazodone to elucidate its receptor binding mechanisms were found in the provided search results. The cited literature discusses these techniques in a general context or in relation to other compounds like vilazodone (B1662482) binding to hSERT researchgate.netrsc.org or compounds binding to MAO-B frontiersin.org and hTop1p mdpi.com.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational approach that combines the accuracy of quantum mechanical (QM) methods with the computational efficiency of molecular mechanical (MM) force fields numberanalytics.comnih.govnih.gov. This multiscale methodology is particularly useful for studying chemical reactions in complex, large systems, such as enzymes or condensed phases.

Methodology : The system is partitioned into a small, reactive QM region, where chemical bonds are broken and formed, and a larger MM region, representing the surrounding environment (e.g., solvent, protein residues) numberanalytics.comnih.gov. The total energy of the system is a sum of QM, MM, and QM-MM interaction energies numberanalytics.com.

Applications : QM/MM methods are extensively used to investigate reaction mechanisms, providing insights into reaction pathways, transition states, and energetics that are difficult to obtain experimentally numberanalytics.comnih.gov. This approach has been applied to study diverse chemical processes, including enzymatic reactions, photobiological systems, and the covalent inhibition of proteins nih.govchemrxiv.orgchemrxiv.org. For instance, QM/MM calculations have been used to investigate the reaction mechanisms of covalent inhibitors with SARS-CoV-2 main protease, detailing nucleophilic attack and bond formation chemrxiv.orgchemrxiv.org.

Research Findings and Data for Lubazodone: Specific research findings or data tables from QM/MM studies focused on the reaction mechanisms of Lubazodone were not identified in the provided search results. The literature discusses QM/MM as a powerful tool for understanding complex chemical reactions in general numberanalytics.comnih.govnih.govchemrxiv.orgchemrxiv.org.

In Silico Prediction of Target Interactions and Selectivity

In silico prediction of target interactions and selectivity employs computational methods to identify potential biological targets for compounds and to assess their specificity nih.govplos.org. This is crucial for understanding a drug's polypharmacology (interactions with multiple targets), predicting off-target effects, and optimizing selectivity to reduce adverse events.

Approaches : These predictions often leverage chemical structure similarity, where compounds with similar structures are expected to bind to similar targets nih.gov. Techniques include:

Ligand-based target prediction : Mapping known compounds to chemogenomics databases to predict targets based on structural and pharmacophoric similarities nih.gov.

Inverse docking : Screening a ligand against a panel of protein structures to identify potential binding partners and evaluate binding energies nih.gov.

Machine learning and network-based methods : Analyzing integrated datasets from chemical, genomic, and pharmacological information to predict drug-target interactions on a large scale nih.govplos.org.

Importance : Such predictions are essential for identifying primary and secondary targets, understanding potential off-target interactions that could lead to toxicity, and accelerating the drug discovery process by narrowing down the search space for drug molecules and therapeutic targets nih.govplos.orgfrontiersin.org. For example, computational approaches have successfully predicted multiple drug-target interactions with high concordance, sensitivity, and specificity plos.org. They also aid in predicting selectivity among target families nih.gov.

Research Findings and Data for Lubazodone: While Lubazodone is known to inhibit the serotonin transporter (SERT) and antagonize the 5-HT2A receptor drugbank.comwikipedia.org, specific research findings or data tables detailing in silico prediction studies conducted for Lubazodone to discover novel target interactions or to comprehensively predict its selectivity profile beyond its established mechanisms were not found in the provided search results. The literature extensively covers the general principles and successes of in silico target prediction nih.govplos.orgfrontiersin.orgmdpi.com.

Systems Pharmacology and Network Analysis

Systems pharmacology is an interdisciplinary field that integrates pharmacological insights with systems biology to comprehensively understand the intricate interactions between drugs, biological systems, and diseases. This approach moves beyond traditional single-target pharmacology by incorporating computational modeling, network analysis, and high-throughput data to predict drug effects at a systems level, encompassing both therapeutic benefits and potential side effects. By considering the dynamic interplay of molecular pathways, cellular responses, and organism-level physiology, systems pharmacology provides a holistic framework for drug discovery and the optimization of treatment strategies. uni.luresearchgate.netfishersci.compsychiatriapolska.pl

Integration of Lubazodone's Pharmacological Profile into Biochemical Pathway Networks

The integration of Lubazodone's pharmacological profile into biochemical pathway networks is crucial for elucidating its multifaceted mechanisms of action. Lubazodone's primary targets, the serotonin transporter (SERT) and the 5-HT2A receptor, are integral components of serotonergic neurotransmission pathways. The inhibition of SERT by Lubazodone leads to an increase in extracellular serotonin concentrations, thereby modulating downstream signaling cascades. wikipedia.org Concurrently, its antagonism of the 5-HT2A receptor can further influence serotonergic activity, as this receptor is involved in various physiological and pathological processes, including mood regulation. wikipedia.org

Beyond its primary serotonergic effects, Lubazodone's affinities for the α1-adrenergic and 5-HT2C receptors indicate its broader engagement with monoaminergic systems. wikipedia.org These receptors are part of complex neuroactive ligand-receptor interaction pathways, which are critical for mediating antidepressant effects. nih.govoup.comfrontiersin.orgfrontiersin.org Network analysis, a core component of systems pharmacology, allows for the mapping of these drug-target interactions within larger biological networks, including protein-protein interaction (PPI) networks, gene ontology (GO) terms, and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways. nih.govfrontiersin.orgaccscience.com This systematic approach can reveal how Lubazodone's modulation of specific targets propagates through interconnected biochemical pathways, influencing cellular and physiological outcomes relevant to its antidepressant properties. For instance, studies using network pharmacology for antidepressant research have identified key pathways such as dopaminergic synapse, serotonin synapse, cAMP, and mTOR signaling pathways as significant in mediating therapeutic effects. nih.govfrontiersin.org

Exploration of Polypharmacological Effects and Multi-Target Modulators

Lubazodone inherently exemplifies polypharmacology due to its demonstrated affinity for multiple targets, including SERT, 5-HT2A, α1-adrenergic, and 5-HT2C receptors. wikipedia.org Polypharmacology, the concept that many effective drugs modulate multiple targets rather than a single one, has gained increasing recognition in drug discovery. frontiersin.org This approach is particularly promising for complex diseases with multifactorial etiologies, such as major depressive disorder, where modulating a single protein activity may not be sufficient to achieve desired therapeutic outcomes. oup.comfrontiersin.org

Development of Analytical Techniques for Lubazodone and Metabolites in Biological Matrices

The development of robust and sensitive analytical techniques is fundamental for the quantitative analysis of Lubazodone and its metabolites in biological matrices. Bioanalytical method development is crucial for understanding the pharmacokinetics of investigational drugs, including how they are metabolized and eliminated from the body. uni.lu Given Lubazodone's structural relationship to other arylpiperazine antidepressants like trazodone and nefazodone, analytical methodologies developed for these related compounds often provide a valuable starting point. wikipedia.orgjppres.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most powerful analytical tool for the screening, identification, and quantification of drugs and their metabolites in complex biological matrices such as plasma, serum, urine, and hair. uni.lujppres.comctdbase.orgresearchgate.netacademicjournals.orgresearchgate.netwu.ac.thnih.govdoi.org Its superior sensitivity, selectivity, and rapid analysis capabilities make it ideal for pharmacokinetic studies. uni.luacademicjournals.org Gas chromatography-mass spectrometry (GC-MS) is another important technique, particularly useful for analyzing volatile compounds and for metabolite profiling. academicjournals.orgheraldopenaccess.usrasayanjournal.co.inwpcpublisher.comajchem-b.com

Sample preparation is a critical step in bioanalysis to isolate the desired analytes from the complex biological matrix and minimize matrix effects, which can suppress or enhance ionization signals in mass spectrometry. frontiersin.orguni.luacademicjournals.org Common extraction methods employed include liquid-liquid extraction (LLE), protein precipitation (PP), and solid-phase extraction (SPE). psychiatriapolska.plfrontiersin.orguni.luctdbase.org These techniques vary in their approach to prepare the sample and isolate the analyte, with the choice depending on the specific sample type and its characteristics. For instance, SPE is frequently used for plasma and serum analysis due to its wide range of adsorbent phases. frontiersin.org

The following table summarizes common analytical techniques and their applications for the determination of drugs and metabolites in biological matrices:

Analytical TechniquePrincipleKey Applications for Drug/Metabolite AnalysisAdvantagesLimitations
LC-MS/MS Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification.Quantification of small molecules (drugs and metabolites) in plasma, urine, serum, hair; pharmacokinetic studies; drug metabolism studies. uni.lujppres.comresearchgate.netacademicjournals.orgresearchgate.netwu.ac.thnih.govdoi.orgHigh sensitivity and selectivity; rapid analysis; ability to analyze a wide range of polar and non-polar compounds. uni.luacademicjournals.orgSusceptible to matrix effects; requires skilled operators and specialized equipment. academicjournals.org
GC-MS Combines gas chromatography for separation with mass spectrometry for detection.Analysis of volatile and semi-volatile compounds; metabolite profiling; forensic toxicology. academicjournals.orgheraldopenaccess.usrasayanjournal.co.inwpcpublisher.comajchem-b.comHigh separation efficiency; good for thermally stable and volatile compounds.Requires derivatization for non-volatile compounds; limited to volatile analytes.
HPLC-UV/FLD High-performance liquid chromatography with ultraviolet (UV) or fluorescence detection (FLD).Routine analysis of drugs and metabolites in pharmaceutical formulations and biological samples. researchgate.netpsychiatriapolska.plRelatively simple and cost-effective; good for compounds with chromophores or fluorophores.Lower sensitivity and selectivity compared to MS-based methods; matrix interferences can be an issue.

Future Directions and Emerging Research Avenues for Lubazodone

Investigation of Novel Molecular Targets and Signalling Pathways

Lubazodone's established mechanism of action involves the serotonergic system, specifically inhibiting serotonin (B10506) reuptake and antagonizing the 5-HT2A receptor. mims.comwikipedia.org Future research could delve into how this specific serotonergic profile interacts with or influences other emerging molecular targets and signaling pathways implicated in neuropsychiatric disorders. Beyond traditional monoamine hypotheses, novel antidepressant targets are being investigated, including components of the glutamate (B1630785)/GABA systems, such as NMDA, AMPA, and metabotropic glutamate receptors (mGluRs), as well as GABA receptors. fishersci.cafishersci.canih.gov Neurokinin-1 receptors also represent a potential area of exploration. fishersci.ca Investigations could focus on whether Lubazodone, directly or indirectly, modulates these pathways, potentially revealing broader therapeutic applications or a more comprehensive understanding of its neurobiological effects. The application of artificial intelligence (AI) and machine learning (ML) can significantly aid in this endeavor by predicting novel molecular targets and their associated signaling pathways, thereby accelerating the identification of previously unrecognized interactions for Lubazodone. wikipedia.orguni.lubmrb.io

Exploration of Lubazodone as a Tool Compound in Neurobiological Research

The unique pharmacological profile of Lubazodone, characterized by its potent serotonin reuptake inhibition and its distinct 5-HT2A receptor antagonism compared to structurally related compounds like trazodone (B27368) and nefazodone (B1678010), positions it as a valuable tool compound in neurobiological research. mims.com As a pharmacological probe, Lubazodone can be utilized to dissect the intricate roles of SERT and 5-HT2A receptors in various neural circuits and behavioral paradigms. Its application can help elucidate the specific contributions of these targets to mood regulation, anxiety, and other central nervous system functions. guidetopharmacology.org By employing Lubazodone in controlled experimental settings, researchers can gain deeper insights into the complex interplay of serotonergic mechanisms underlying neuropsychiatric conditions, potentially informing the development of future therapeutic strategies. nih.govnih.gov

Advancements in Preclinical Model Systems, Including Patient-Derived Cells and Complex Animal Models

Traditional preclinical research for antidepressant compounds often relies on established animal models such as the forced swim test (FST), tail suspension test (TST), and chronic mild stress (CMS) models. guidetopharmacology.orgciteab.comontosight.ai However, to enhance the translatability of findings and better reflect human biological diversity, advancements in preclinical model systems are crucial for future Lubazodone research. The incorporation of patient-derived cells offers a more human-relevant platform to study drug responses, allowing for the investigation of individual variability at a cellular level. researchgate.net Furthermore, the development and utilization of complex animal models, including patient-derived xenografts (PDX) and humanized mouse models, are becoming increasingly important. These advanced models can better recapitulate the genetic, physiological, and environmental complexities observed in human populations, enabling a more accurate assessment of Lubazodone's efficacy and mechanistic actions in a diverse biological context. researchgate.net Such approaches are vital for understanding how factors like genetics, sex, age, and disease background influence drug response, thereby reducing attrition in clinical trials. researchgate.net

Integration of Genetic and Environmental Factors in Preclinical Research

Psychiatric disorders, including depression, are understood to arise from complex interactions between genetic predispositions and environmental factors, a concept known as gene-environment (GxE) interaction. Future preclinical research on Lubazodone should explicitly integrate these factors to develop a more nuanced understanding of its potential therapeutic utility. Studies could investigate how genetic variations in drug-metabolizing enzymes (e.g., cytochrome P450 enzymes), drug transporters (e.g., SERT), or genes related to neuroplasticity (e.g., brain-derived neurotrophic factor, BDNF) influence Lubazodone's pharmacokinetic and pharmacodynamic profiles. researchgate.net Concurrently, the impact of various environmental stressors, such as early-life trauma, chronic stress, or specific nutritional factors, on Lubazodone's efficacy and mechanism of action should be explored. By systematically integrating genetic and environmental variables into preclinical models, researchers can identify specific patient subgroups that may benefit most from Lubazodone or its analogs, paving the way for more personalized treatment approaches. researchgate.net

Application of Artificial Intelligence and Machine Learning in Lubazodone Research and Analog Design

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) offer transformative capabilities for accelerating and optimizing various stages of drug discovery and development, including research into compounds like Lubazodone. wikipedia.orguni.lu AI and ML algorithms can be applied to:

Target Identification and Validation: Analyze vast biological datasets to predict novel molecular targets or signaling pathways that Lubazodone might modulate, beyond its known SERT and 5-HT2A receptor activity. wikipedia.orguni.lubmrb.io

Analog Design and Optimization: Facilitate the de novo design of Lubazodone analogs with improved efficacy, selectivity, pharmacokinetic properties, or reduced off-target effects. uni.lu Generative AI models can create new chemical entities with desired characteristics.

Virtual Screening: Efficiently screen large chemical libraries in silico to identify compounds with structural similarities or predicted biological activities akin to Lubazodone, potentially leading to new lead compounds. wikipedia.org

Data Analysis and Prediction: Process and interpret complex preclinical data, including those derived from patient-derived cells and animal models, to identify subtle patterns, predict drug responses in diverse populations, and refine experimental designs. wikipedia.org This can help overcome the "black box" nature of some AI models by integrating human expertise. uni.lu

Mechanistic and Theoretical Studies for Green Chemistry Approaches in Synthesis

The synthesis of pharmaceutical compounds, including Lubazodone, often involves multiple steps and the use of various reagents and solvents, some of which may be hazardous or generate significant waste. Future research should prioritize mechanistic and theoretical studies aimed at developing greener chemistry approaches for Lubazodone's synthesis. This involves adhering to the principles of green chemistry, such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, minimizing waste.

Safer Solvents and Auxiliaries: Exploring the use of environmentally benign solvents or developing solvent-free reaction conditions, potentially through mechanochemical or microwave-assisted synthesis.

Catalysis: Developing highly selective catalytic methods (e.g., phase transfer catalysis, enzymatic catalysis) to reduce the need for stoichiometric reagents and improve reaction efficiency.

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications, which often require additional reagents and generate waste.

Design for Energy Efficiency: Optimizing reaction conditions to reduce energy requirements, such as conducting reactions at ambient temperature and pressure.

Such studies would not only contribute to the environmental sustainability of pharmaceutical manufacturing but could also lead to more cost-effective and efficient production of Lubazodone or its derivatives.

Q & A

How can researchers formulate a precise and measurable research question to investigate Lubazodone’s mechanism of action in preclinical models?

Answer: A well-defined research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Neuronal cell lines or animal models with serotonin-related dysregulation.
  • Intervention: Administration of Lubazodone at varying doses.
  • Comparison: Baseline serotonin levels or existing antidepressants (e.g., SSRIs).
  • Outcome: Quantifiable changes in serotonin receptor binding affinity (e.g., via radioligand assays).
    Ensure the question addresses a knowledge gap, such as Lubazodone’s bidirectional modulation of 5-HT receptors compared to traditional agents . Test the question’s feasibility by reviewing available biomarkers (e.g., microdialysis for serotonin levels) and statistical tools (e.g., ANOVA for dose-response curves) .

Q. What experimental designs are most appropriate for establishing Lubazodone’s efficacy in acute vs. chronic stress models?

Answer:

  • Acute models: Use randomized controlled trials (RCTs) with short-term Lubazodone administration in rodents exposed to forced swim tests (FST) or tail suspension tests (TST). Measure immobility time reduction as a proxy for antidepressant efficacy .
  • Chronic models: Employ longitudinal designs with repeated stressors (e.g., chronic mild stress) over 4–6 weeks. Assess behavioral outcomes (e.g., sucrose preference) and neurochemical endpoints (e.g., BDNF levels via ELISA). Control for confounders like circadian rhythm disruptions .
    Include power analyses to determine sample sizes and pre-register protocols to mitigate bias .

Q. How should researchers validate conflicting data on Lubazodone’s pharmacokinetic properties across species?

Answer:

  • Triangulate methods: Combine HPLC for plasma concentration analysis, LC-MS for metabolite profiling, and PET imaging for brain penetration studies .
  • Address contradictions: Use sensitivity analyses to identify outliers (e.g., species-specific cytochrome P450 activity) and apply mixed-effects models to account for interspecies variability .
  • Replicate findings: Cross-validate results in independent labs using standardized protocols (e.g., FDA guidelines for bioavailability studies) .

Advanced Research Questions

Q. What strategies can resolve contradictions in Lubazodone’s dual action as a serotonin modulator and sigma-1 receptor agonist?

Answer:

  • Mechanistic disentanglement: Use siRNA knockdown or CRISPR-edited models to isolate receptor-specific effects. For example, silence sigma-1 receptors in vitro and measure residual serotonin reuptake inhibition .
  • Network pharmacology: Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify downstream pathways influenced by dual targets .
  • Clinical correlation: Compare translational outcomes in patient subgroups stratified by genetic polymorphisms (e.g., SLC6A4 variants affecting serotonin transport) .

Q. How can researchers design a mixed-methods study to evaluate Lubazodone’s long-term neurocognitive impacts?

Answer:

  • Quantitative arm: Conduct a 12-month RCT with cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) and structural MRI to track hippocampal volume changes .
  • Qualitative arm: Perform semi-structured interviews with participants to capture subjective experiences (e.g., memory fog vs. clarity). Use thematic analysis to code responses .
  • Integration: Employ a convergent parallel design to merge datasets, identifying dissonance between objective biomarkers and patient-reported outcomes .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in Lubazodone’s toxicity studies?

Answer:

  • Model selection: Use Akaike Information Criterion (AIC) to compare logistic vs. hormetic models for dose-response curves .
  • Bayesian methods: Apply Markov Chain Monte Carlo (MCMC) simulations to estimate thresholds for hepatotoxicity (e.g., ALT/AST elevations) .
  • Machine learning: Train random forest classifiers on multi-omics data (transcriptomics + metabolomics) to predict idiosyncratic adverse reactions .

Methodological Guidelines Table

Research PhaseKey ConsiderationsRelevant Evidence
Hypothesis FormationAlign with FINER criteria; avoid overly broad questions (e.g., "How does Lubazodone work?")
Experimental DesignInclude positive/negative controls; pre-register protocols to reduce bias
Data AnalysisUse mixed-effects models for interspecies variability; apply Bonferroni correction
Contradiction ResolutionTriangulate methods (e.g., biochemical assays + imaging)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine
Reactant of Route 2
Reactant of Route 2
2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.